molecular formula C16H17N5O2 B6104689 8-(3,4-dihydroisoquinolin-2(1H)-yl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

8-(3,4-dihydroisoquinolin-2(1H)-yl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B6104689
M. Wt: 311.34 g/mol
InChI Key: LCAMHMAINQLPOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(3,4-dihydroisoquinolin-2(1H)-yl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound that belongs to the class of purine derivatives. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of various diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3,4-dihydroisoquinolin-2(1H)-yl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves multiple steps, starting with the preparation of the dihydroisoquinoline moiety. One common method involves the reaction of 2-alkynylanilines with ketones in the presence of Brønsted or Lewis acids . The reaction conditions typically include refluxing in ethanol or toluene at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve high-throughput screening techniques to identify potent inhibitors of specific enzymes, followed by optimization of the synthetic route to improve yield and purity . The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

8-(3,4-dihydroisoquinolin-2(1H)-yl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the purine ring, using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds .

Scientific Research Applications

8-(3,4-dihydroisoquinolin-2(1H)-yl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(3,4-dihydroisoquinolin-2(1H)-yl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is unique due to its dual functionality, combining the structural features of both purine and dihydroisoquinoline moieties. This dual functionality enhances its binding affinity and selectivity for specific molecular targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

8-(3,4-dihydro-1H-isoquinolin-2-yl)-1,3-dimethyl-7H-purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O2/c1-19-13-12(14(22)20(2)16(19)23)17-15(18-13)21-8-7-10-5-3-4-6-11(10)9-21/h3-6H,7-9H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCAMHMAINQLPOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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